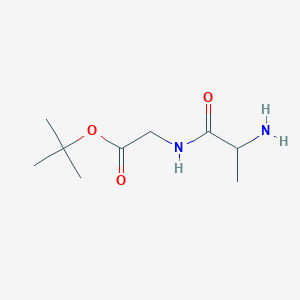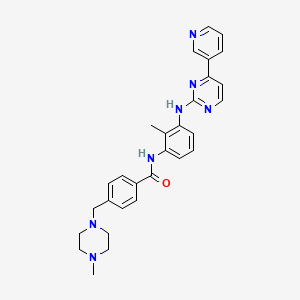
2-Methylamino-N6-methyladenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylamino-N6-methyladenosine is a modified nucleoside that plays a significant role in various biological processes. It is a derivative of adenosine, where the sixth nitrogen atom of the adenine base is methylated, and an additional methylamino group is attached. This compound is part of the broader category of N6-methyladenosine modifications, which are prevalent in RNA and DNA and have been extensively studied for their regulatory roles in gene expression and other cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylamino-N6-methyladenosine typically involves the methylation of adenosine at the N6 position. This can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions. The reaction is often carried out in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to ensure the selective methylation of the N6 position .
Industrial Production Methods: Industrial production of this compound may involve large-scale methylation processes using automated reactors to ensure consistency and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2-Methylamino-N6-methyladenosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the methylamino group can be replaced by other nucleophiles under specific conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in an organic solvent.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N6-methyladenosine derivatives, while substitution reactions can produce various substituted adenosine compounds .
Scientific Research Applications
2-Methylamino-N6-methyladenosine has numerous applications in scientific research:
Chemistry: It is used as a model compound to study methylation processes and the effects of methylation on nucleoside properties.
Biology: This compound is crucial in studying RNA modifications and their impact on gene expression and regulation.
Medicine: Research has shown its potential role in cancer biology, where methylation patterns can influence tumor progression and response to therapy.
Industry: It is used in the development of diagnostic tools and therapeutic agents targeting specific RNA modifications
Mechanism of Action
The mechanism of action of 2-Methylamino-N6-methyladenosine involves its incorporation into RNA, where it can influence various cellular processes The methylation at the N6 position affects RNA stability, splicing, and translationThe pathways involved include the regulation of mRNA metabolism and the modulation of signaling pathways related to cell growth and differentiation .
Comparison with Similar Compounds
N6-Methyladenosine: The parent compound with only the N6 methylation.
2-Methylthio-N6-methyladenosine: Another derivative with a methylthio group at the 2-position.
N6-Dimethyladenosine: A compound with two methyl groups at the N6 position
Uniqueness: 2-Methylamino-N6-methyladenosine is unique due to the presence of both a methylamino group and an N6 methylation. This dual modification provides distinct chemical properties and biological functions, making it a valuable tool in studying RNA modifications and their implications in various diseases .
Properties
Molecular Formula |
C12H18N6O4 |
|---|---|
Molecular Weight |
310.31 g/mol |
IUPAC Name |
2-[2,6-bis(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H18N6O4/c1-13-9-6-10(17-12(14-2)16-9)18(4-15-6)11-8(21)7(20)5(3-19)22-11/h4-5,7-8,11,19-21H,3H2,1-2H3,(H2,13,14,16,17) |
InChI Key |
XOYZQQAJKUSOGS-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C(=NC(=N1)NC)N(C=N2)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2-Hydroxy-3,8,8,17,19-pentamethyl-22-prop-1-en-2-yl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl)oxy]oxane-3,4,5-triol](/img/structure/B12098876.png)






![4-Bromo-7-nitrobenzo[c][1,2,5]thiadiazole](/img/structure/B12098919.png)
![2-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine](/img/structure/B12098929.png)



